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molecular formula C34H67NO3 B8597586 Hexyldecyl myristoyl methylaminopropionate CAS No. 645337-39-9

Hexyldecyl myristoyl methylaminopropionate

Cat. No. B8597586
M. Wt: 537.9 g/mol
InChI Key: HZDXMOKVXIMEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06447790B1

Procedure details

N-Myristoyl-N-methyl-β-alanine (55 g; manufactured by Kawaken Fine Chemicals Co., Ltd.) and 45 g of 2-hexyldecanol were charged in a 500-ml flask, and thereto was added 2 g of p-toluenesulfonic acid as the catalyst. The mixture was subjected to a reaction at 130° C. for 5 hours. After completion of the reaction, the reaction mixture was neutralized with 1.6 g of an aqueous solution (50%) of sodium hydroxide, the aqueous layer was removed therefrom, the residue was washed with 100 g of deionized water and dehydrated under the condition of 60 mmHg and 95-105° C., and the insoluble substances were filtered off with a filter paper to give 70 g of an oily product as the filtrate.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([N:16]([CH3:22])[CH2:17][CH2:18][C:19]([OH:21])=[O:20])(=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[CH2:23]([CH:29]([CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39])[CH2:30]O)[CH2:24][CH2:25][CH2:26][CH2:27][CH3:28].[OH-].[Na+]>C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH2:23]([CH:29]([CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39])[CH2:30][O:20][C:19](=[O:21])[CH2:18][CH2:17][N:16]([C:1](=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH3:22])[CH2:24][CH2:25][CH2:26][CH2:27][CH3:28] |f:2.3|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
C(CCCCCCCCCCCCC)(=O)N(CCC(=O)O)C
Name
Quantity
45 g
Type
reactant
Smiles
C(CCCCC)C(CO)CCCCCCCC
Step Two
Name
aqueous solution
Quantity
1.6 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
2 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was subjected to a reaction at 130° C. for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the aqueous layer was removed
WASH
Type
WASH
Details
the residue was washed with 100 g of deionized water
CUSTOM
Type
CUSTOM
Details
dehydrated under the condition of 60 mmHg and 95-105° C.
FILTRATION
Type
FILTRATION
Details
the insoluble substances were filtered off with a filter paper

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)C(COC(CCN(C)C(CCCCCCCCCCCCC)=O)=O)CCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 70 g
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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